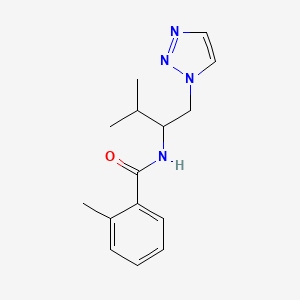
2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential scientific research applications. MMB-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. In
Aplicaciones Científicas De Investigación
Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its resemblance to the amide bond, which is a key structural component in peptides and proteins. The compound can serve as a scaffold for developing new drugs with potential therapeutic benefits. For instance, triazole derivatives have been used to create anticonvulsant drugs like Rufinamide and anticancer agents .
Organic Synthesis
In organic chemistry, triazole derivatives are used as intermediates in the synthesis of more complex molecules. The strong dipole moment and hydrogen bonding ability of the triazole ring make it a valuable component in constructing diverse organic compounds .
Polymer Chemistry
The stability and robustness of the triazole ring allow it to be incorporated into polymers, enhancing their properties such as thermal stability and chemical resistance. This makes the compound suitable for use in high-performance materials .
Supramolecular Chemistry
Triazole derivatives can act as ligands in supramolecular assemblies due to their ability to engage in multiple types of non-covalent interactions. This application is crucial in the design of molecular machines and sensors .
Bioconjugation
The compound’s triazole ring can be used in bioconjugation techniques, where it helps in attaching various biomolecules to one another or to solid supports. This is particularly useful in the development of diagnostic tools and targeted drug delivery systems .
Chemical Biology
In chemical biology, triazole derivatives are used to probe and modulate biological systems. They can serve as inhibitors or activators of enzymes, receptors, and other proteins, providing insights into their functions .
Fluorescent Imaging
Due to their electronic properties, triazole derivatives can be designed to fluoresce under specific conditions. This makes them useful as imaging agents in biological research, allowing scientists to track the behavior of cells and molecules .
Materials Science
The compound’s inherent stability and the ability to form strong intermolecular interactions make it a candidate for developing new materials with unique mechanical, optical, or electronic properties .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, imidazole-containing compounds have shown a broad range of chemical and biological properties .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially influencing various biological activities.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
Compounds with similar structures, such as 1h-1,2,3-triazole analogs, have shown moderate inhibition potential against carbonic anhydrase-ii enzyme . This suggests that these compounds may have favorable pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the use of a continuous, one-pot method for the synthesis of similar compounds has been found to be atom economical, highly selective, and environmentally benign . .
Propiedades
IUPAC Name |
2-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(2)14(10-19-9-8-16-18-19)17-15(20)13-7-5-4-6-12(13)3/h4-9,11,14H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFSYWGTNUELOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

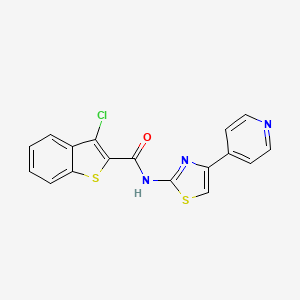
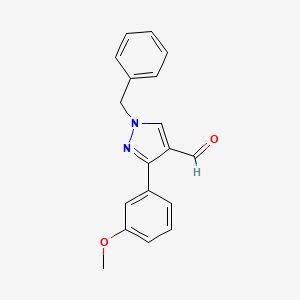
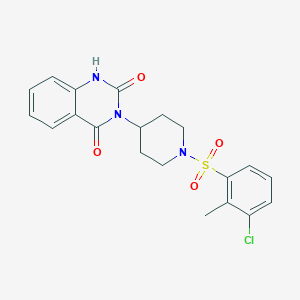
![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)
![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)
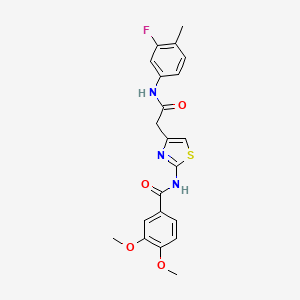
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2923162.png)
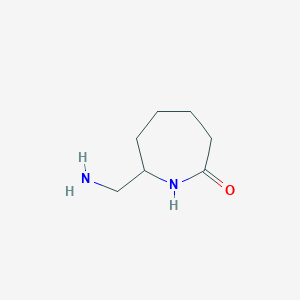

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)